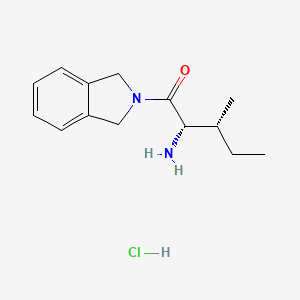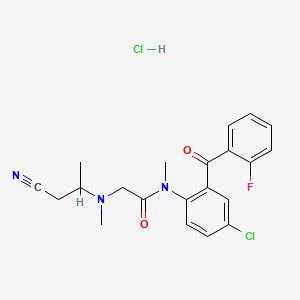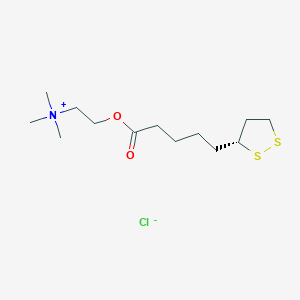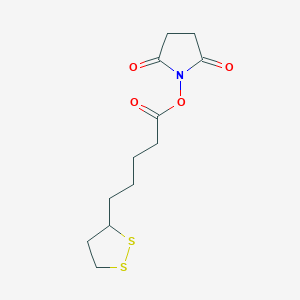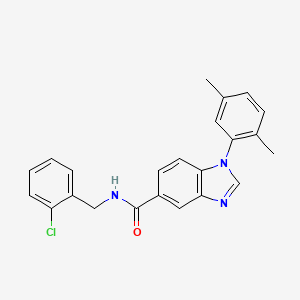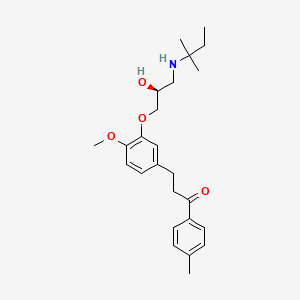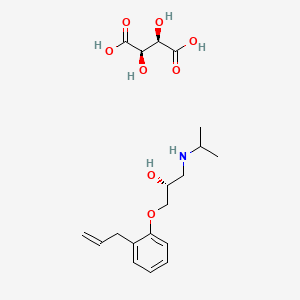
AMG-315
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AMG-315 is a Potent Endocannabinoid Ligand with Stability to Metabolizing Enzymes. AMG-315 is a chiral arachidonoyl ethanolamide (AEA) analogue or (13S,1′R)-dimethylanandamide. AMG-315 is a high affinity ligand for the CB1 receptor (Ki of 7.8 ± 1.4 nM) that behaves as a potent CB1 agonist in vitro (EC50 = 0.6 ± 0.2 nM). AMG-315 is the first potent AEA analogue with significant stability for all endocannabinoid hydrolyzing enzymes as well as the oxidative enzymes COX-2. AMG-315 will serve as a very useful endocannabinoid probe.
Applications De Recherche Scientifique
Acceleromyography in Neuromuscular Research
Acceleromyography (AMG) is significantly utilized in neuromuscular research, particularly in determining the potency of neuromuscular blocking agents. Studies highlight its application in establishing dose-response relationships and potency of drugs like rocuronium, though it is noted that AMG is not fully validated for use interchangeably with mechanomyography, the gold standard in this area (Claudius, Skovgaard, & Viby-Mogensen, 2009).
Autometallography in Toxicology and Histology
Autometallography (AMG) has applications in toxicology and histology, notably in localizing heavy metals like gold, silver, and mercury in human and animal tissues. It enables the detection of these metals at both light and electron microscopic levels, offering valuable insights into the effects of toxicants and the distribution of metals in biological tissues (Danscher, 1991).
Algebraic Multigrid in Scientific Computing
In scientific computing, Algebraic Multigrid (AMG) plays a crucial role as a solver for large-scale computations, essential in simulation codes. AMG's efficiency and scalability on various architectures, such as multicore systems, are a significant area of study. Research has focused on enhancing AMG's performance and overcoming scalability challenges in preparation for exascale computing (Baker et al., 2010).
Use in Advanced Material Gas-Generator Research
AMG, in the context of Advanced Material Gas-Generator research, is crucial in developing next-generation gas-generators using advanced materials. This research aims to create gas-generators with significantly lower fuel consumption and reduced environmental impact, focusing on materials like Polymer Matrix Composites and Ceramic Matrix Composites (Kuriyama et al., 2001).
Applications in Biomedical Accelerator Mass Spectrometry
Accelerator mass spectrometry (AMS), often referred to as AMG in certain contexts, has been revolutionary in biomedical research, especially in radiocarbon dating and analyzing biological samples for toxicology and cancer research. This technique is known for its sensitivity in detecting isotopes, aiding in various biomedical applications including drug metabolism studies and clinical diagnosis (Lappin & Garner, 2004).
Propriétés
Numéro CAS |
2244425-65-6 |
|---|---|
Nom du produit |
AMG-315 |
Formule moléculaire |
C24H41NO2 |
Poids moléculaire |
375.597 |
Nom IUPAC |
(S,5Z,8Z,11Z,14Z)-N-((R)-1-hydroxypropan-2-yl)-13-methylicosa-5,8,11,14-tetraenamide |
InChI |
InChI=1S/C24H41NO2/c1-4-5-6-12-15-18-22(2)19-16-13-10-8-7-9-11-14-17-20-24(27)25-23(3)21-26/h8-11,15-16,18-19,22-23,26H,4-7,12-14,17,20-21H2,1-3H3,(H,25,27)/b10-8-,11-9-,18-15-,19-16-/t22-,23+/m0/s1 |
Clé InChI |
PDGRTYPSRMWVBI-MVYUADCHSA-N |
SMILES |
CCCCC/C=C\[C@H](C)/C=C\C/C=C\C/C=C\CCCC(N[C@H](C)CO)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
AMG-315; AMG 315; AMG315; (13S,1′R)-dimethylanandamide; (R)‑N‑(1-Methyl-2-hydroxyethyl)-13‑(S)‑methyl-arachidonamide; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



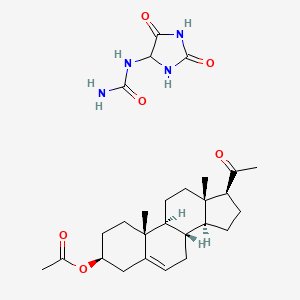
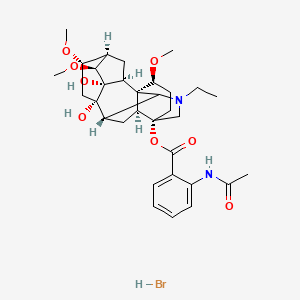
![(1H-Indazol-5-yl)-[4-(4-trifluoromethoxyphenyl)pyrimidin-2-yl]amine](/img/structure/B605324.png)
